1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Overview

Description

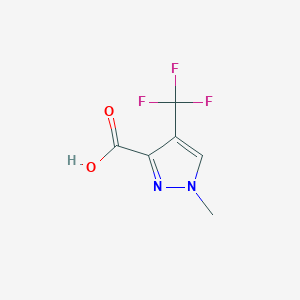

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Preparation Methods

The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 1-methylpyrazole and trifluoromethylating agents.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This isomer differs in the position of the carboxylic acid group, which can lead to different chemical and biological properties.

4-Methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound has a methyl group at the 4-position instead of the 1-position, resulting in variations in reactivity and applications.

1-Methyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Overview

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 878204-61-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring, which is known for its significant pharmacological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

- Molecular Formula: C₆H₅F₃N₂O₂

- Molecular Weight: 194.11 g/mol

- IUPAC Name: this compound

- Purity: 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl substitution enhances the compound's ability to penetrate biological membranes and interact with specific enzymes and receptors, which may lead to various therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Breast Cancer: Induction of apoptosis in MDA-MB-231 cells was observed at concentrations as low as 1 µM, with enhanced caspase-3 activity noted at higher concentrations (10 µM) .

- Lung and Colorectal Cancer: Compounds within this class have demonstrated antiproliferative effects across multiple cancer types .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Notably:

- IC₅₀ values for anti-inflammatory activity were reported in the range of 57.24 to 69.15 µg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including this compound, highlighted its potential as a building block for developing new pharmaceuticals. The research involved:

- Molecular Modeling Studies: These studies helped predict the binding interactions of the compound with target proteins .

- Biological Evaluation: Compounds were screened for their ability to disrupt microtubule assembly, indicating potential as microtubule-destabilizing agents .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and other similar compounds to elucidate differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Different carboxyl position | Varies in anticancer efficacy |

| 4-Methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Methyl group at the 4-position | Altered reactivity and potential applications |

| 1-Methyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | Differing fluorine substitution | Distinct chemical properties |

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(10-11)5(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSKHXNYGOCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.